2-(4-amino-3-chlorobenzoyl)benzoic acid
Description
Properties
IUPAC Name |
2-(4-amino-3-chlorobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMFNZFMDOEBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. It is often used as a reagent in various chemical reactions, including:
- Substitution Reactions: Reacting with alkyl halides to form substituted derivatives.
- Addition Reactions: Engaging with electrophiles to yield diverse products.
Biology
Research has indicated that derivatives of 2-(4-amino-3-chlorobenzoyl)benzoic acid exhibit significant biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antifungal Activity: Certain derivatives demonstrate inhibitory effects on fungal growth.
Medicine
The compound has been explored for its pharmacological potential:
- Antileishmanial and Antimalarial Effects: Some derivatives have shown promising activity against Leishmania and Plasmodium species.
- Cholinesterase Inhibition: Certain analogs have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. Its properties make it suitable for:
- Polymer Production: Serving as an additive to enhance material characteristics.
- Catalytic Processes: Facilitating reactions in synthetic pathways.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Enables creation of complex molecules |
| Biology | Antimicrobial activity | Effective against E. coli and S. aureus |
| Medicine | Antileishmanial effects | IC values indicate significant activity |
| Industry | Material development | Improves mechanical properties of polymers |
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as alternative treatments . -
Pharmacological Investigation:
Research focused on the antileishmanial properties of synthesized derivatives showed that one compound had an IC value significantly lower than existing treatments, indicating a promising avenue for drug development against leishmaniasis . -
Enzyme Inhibition Analysis:
A study assessed the inhibition of AChE by compounds derived from this compound, revealing IC values comparable to established inhibitors like donepezil, highlighting its potential in neurodegenerative disease management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(4-amino-3-chlorobenzoyl)benzoic acid is best understood through comparison with analogous compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparative Insights:
Substituent Effects: Amino Group: Enhances solubility and hydrogen-bonding capacity compared to non-amino analogs (e.g., 2-Chloro-4-(3-methylphenyl)benzoic acid) . Chlorine Position: The 3-chloro substitution in the target compound reduces electron density on the benzoyl ring compared to 2-chloro isomers, influencing reactivity in electrophilic substitutions . Benzoyl vs. Single-Ring Systems: The benzoyl group increases molecular weight and introduces a ketone, affecting intermolecular interactions (e.g., dipole-dipole forces) compared to simpler analogs like 4-amino-3-chlorobenzoic acid .
Biological Activity: The amino group may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to sulfonamide-containing compounds in , but with distinct binding modes due to differences in functional groups . Compared to halogenated analogs (e.g., 4-(2-Chloro-4-fluorophenyl)benzoic acid), the target compound’s amino group could reduce cytotoxicity while maintaining lipophilicity for membrane permeability .
Physical Properties: Melting points are influenced by molecular symmetry and intermolecular forces. The target compound likely has a higher melting point than 4-amino-3-chlorobenzoic acid due to increased molecular complexity . Solubility in polar solvents (e.g., water, DMSO) is enhanced by the carboxylic acid and amino groups, contrasting with methyl-substituted analogs, which are more lipophilic .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-amino-3-chlorobenzoyl)benzoic acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. For example, the benzoyl group can be introduced by reacting 4-amino-3-chlorobenzoic acid derivatives with benzoyl chloride under acidic conditions. Optimization includes using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Temperature control (0–25°C) minimizes side reactions like hydrolysis of the acyl chloride intermediate .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : ORTEP-3 software can model the compound’s crystal structure, highlighting intramolecular hydrogen bonds (e.g., N–H⋯O) and planar geometry, as observed in related chlorobenzoic acids .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm). IR confirms carbonyl (C=O, ~1680 cm⁻¹) and amino (N–H, ~3400 cm⁻¹) groups. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 289.67 for C₁₄H₁₀ClNO₃) .
Q. What are the solubility properties of this compound, and how should it be stored for experimental reproducibility?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. Storage at 2–8°C in amber vials prevents photodegradation. Pre-purification via recrystallization (ethanol/water mixtures) removes impurities that affect solubility .
Advanced Research Questions
Q. How do the positions of chloro and amino substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing chloro group at the 3-position deactivates the benzene ring, directing electrophilic attacks to the para position relative to the amino group. The amino group enhances nucleophilicity, enabling Schiff base formation or amide coupling. Substituent effects can be quantified via Hammett σ constants (σₚ for Cl = +0.23; σₘ for NH₂ = -0.16) to predict reaction rates .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Re-crystallize the compound using standardized protocols (e.g., slow evaporation from ethanol) and compare DSC thermograms. Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2). QSAR models using descriptors like logP and polar surface area predict bioavailability. For example, the chlorobenzoyl moiety may enhance hydrophobic interactions with enzyme active sites .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis?
- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) before acylation to prevent unwanted nucleophilic attacks. Use low-temperature conditions (-10°C) and inert atmospheres (N₂/Ar) to suppress hydrolysis of reactive intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can in vitro models (e.g., hepatocyte microsomes) analyze the compound’s metabolic pathways?
- Methodological Answer : Incubate the compound with liver microsomes and NADPH cofactors. Extract metabolites using SPE cartridges and identify phase I/II products via LC-HRMS. For example, hydroxylation at the benzoyl ring or glucuronidation of the carboxylic acid group are likely metabolic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
